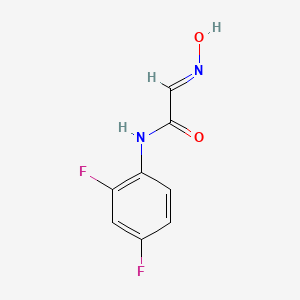

N-(2,4-Difluorophenyl)-2-(hydroxyimino)acetamide

Description

N-(2,4-Difluorophenyl)-2-(N-hydroxyimino)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to the nitrogen of an acetamide backbone, with a hydroxyimino (-NHOH) substituent at the α-carbon. This structure places it within a broader class of bioactive acetamides, where halogenation and functional group modifications significantly influence pharmacological and physicochemical properties.

Properties

CAS No. |

366-46-1 |

|---|---|

Molecular Formula |

C8H6F2N2O2 |

Molecular Weight |

200.14 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C8H6F2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13) |

InChI Key |

DIAMOYGBZASPQT-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C)

Solvent: Common solvents such as ethanol or methanol

Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Nitroso derivatives

Reduction: Amino derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Fluorine atoms in the 2,4-difluorophenyl group likely enhance metabolic stability and membrane permeability compared to chlorinated analogs . Chlorine, however, may improve binding to hydrophobic enzyme pockets, as seen in anticonvulsant quinazolinone derivatives .

- Hydroxyimino Group: This moiety facilitates hydrogen bonding with biological targets, as demonstrated in pyridine-based SARS-CoV-2 protease inhibitors (e.g., 5RGX, 5RH3), where similar groups stabilize enzyme-ligand interactions .

Antimicrobial and Antifungal Activity

- N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compound 47 in ) showed potent activity against gram-positive bacteria (MIC: 2–4 µg/mL), attributed to sulfonylpiperazine and benzo[d]thiazole groups .

- Chalcone-acetamide hybrids (e.g., compound 51–52) exhibit broad-spectrum anti-inflammatory and anticancer activities, though their efficacy depends on α,β-unsaturated ketone linkages absent in the target compound .

Anticonvulsant Activity

- N-(2,4-Dichlorophenyl)methyl-quinazolinone acetamides demonstrated moderate anticonvulsant effects in pentylenetetrazole-induced seizures, highlighting the importance of cyclic amide fragments . The absence of such a fragment in the target compound may limit similar activity.

Biological Activity

N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide is characterized by its difluorophenyl group attached to a hydroxyimino acetamide moiety. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.

- Molecular Formula : C9H8F2N2O

- Molecular Weight : 200.17 g/mol

- Chemical Structure :

Antimicrobial Properties

Research indicates that N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a significant reduction in bacterial growth at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Case Study : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| PC-3 | 20.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The hydroxyimino group can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The difluorophenyl moiety enhances binding affinity to cellular receptors, potentially influencing signaling pathways related to growth and survival.

- DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, affecting replication and transcription processes.

Research Findings

A comprehensive study published in Molecular Biology Reports highlighted the compound's dual action as both an antimicrobial and anticancer agent. The study utilized various assays to assess biological activity:

- Antimicrobial Assays : Disk diffusion and broth microdilution methods were employed.

- Cytotoxicity Assays : MTT assays were used to evaluate cell viability in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.